molecular formula C6H3BrClFO B1529030 3-Bromo-5-chloro-2-fluorophenol CAS No. 1804897-55-9

3-Bromo-5-chloro-2-fluorophenol

Cat. No.: B1529030
CAS No.: 1804897-55-9
M. Wt: 225.44 g/mol
InChI Key: NPKWKIGBWZJFJS-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Phenols in Advanced Chemical Synthesis and Materials Science

Polyhalogenated phenols are valuable intermediates in the synthesis of a wide range of industrial and pharmaceutical products. google.com Their utility stems from the distinct reactivity of the different halogen atoms, which can be selectively manipulated to build complex molecular architectures. ossila.com The presence of halogens such as bromine, chlorine, and fluorine can significantly influence the electronic properties and biological activity of the resulting molecules.

In advanced chemical synthesis, these compounds serve as versatile building blocks. chemistryviews.org The carbon-halogen bonds can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This capability is fundamental to the construction of pharmaceuticals, agrochemicals, and other fine chemicals. chemistryviews.org

The field of materials science also leverages the unique properties of polyhalogenated phenols. researchgate.net Their incorporation into polymers can enhance flame retardancy, thermal stability, and other material properties. nih.gov Furthermore, the ability of phenols to form metal-phenolic networks has opened up new avenues for the creation of functional materials with applications in coatings, adhesives, and nanotechnology. researchgate.netthno.org Phenolic compounds, in general, are recognized for their ability to interact with various materials through hydrogen bonding and hydrophobic interactions, making them valuable for surface functionalization. researchgate.netnih.gov

Rationale for Comprehensive Academic Inquiry into 3-Bromo-5-chloro-2-fluorophenol

The specific arrangement of bromine, chlorine, and fluorine atoms on the phenol (B47542) ring of this compound makes it a particularly interesting subject for academic and industrial research. The distinct electronegativity and size of each halogen atom create a unique electronic and steric environment, influencing its reactivity and potential applications.

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is focused on several key areas. A significant portion of this research is dedicated to its application as a building block in organic synthesis. bldpharm.com Investigations into its use for creating novel pharmaceutical and agrochemical compounds are ongoing.

Another important area of research is the development of efficient and scalable synthetic routes to this compound itself. The preparation of polyhalogenated phenols can be challenging due to issues with regioselectivity in direct halogenation. google.com Therefore, methods such as the diazotization of corresponding anilines followed by hydrolysis are often employed. google.com

The exploration of the chemical and physical properties of this compound and its derivatives is also a critical research focus. Understanding these properties is essential for its effective application in various fields.

Finally, the potential of this compound and related compounds in materials science continues to be an active area of investigation. The unique combination of halogens offers opportunities for the development of new polymers and functional materials with tailored properties.

Interactive Data Table: Properties of Halogenated Phenols

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1804897-55-9C₆H₃BrClFO225.44
5-Bromo-3-chloro-2-fluorophenol1305322-97-7C₆H₃BrClFO225.44 nih.gov
3-Bromo-5-chloro-4-fluorophenol1805518-67-5C₆H₃BrClFO225.44 nih.gov
5-Bromo-2-chloro-3-fluorophenolNot AvailableC₆H₃BrClFO225.44 nih.gov
3-Bromo-5-fluorophenol (B1288921)433939-27-6C₆H₄BrFO191.00 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKWKIGBWZJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Fluorophenol and Analogs

Strategic Halogenation Approaches for Fluorophenol Derivatives

The synthesis of halogenated fluorophenols often begins with the strategic introduction of halogen atoms onto a fluorophenol backbone. The directing effects of the hydroxyl and fluorine substituents, along with the reaction conditions, play a crucial role in determining the regiochemical outcome of these reactions.

Regioselective Bromination and Chlorination in Substituted Phenols

The hydroxyl group of a phenol (B47542) is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comyoutube.com This strong activation can make controlling the extent of halogenation challenging, often leading to the formation of di- and tri-substituted products. libretexts.org For instance, the bromination of phenol itself can readily yield 2,4,6-tribromophenol (B41969). uobaghdad.edu.iq

To achieve regioselectivity, reaction conditions must be carefully controlled. Milder conditions, such as carrying out the reaction in solvents of low polarity like chloroform (B151607) or carbon disulfide at low temperatures, can favor the formation of monobrominated phenols. youtube.com The choice of halogenating agent and the presence of a catalyst are also critical factors.

The regioselectivity of halogenation can also be influenced by the nature of the halogen itself. For example, the reaction of a bromine radical with an aromatic ring is an endothermic process, whereas the corresponding reaction with a chlorine radical is exothermic. reddit.com This thermodynamic difference can be exploited to achieve different selectivities.

Direct Halogenation Techniques and Catalytic Influences

Direct halogenation of phenols often requires a catalyst to generate a more potent electrophile. youtube.com For instance, Lewis acids like FeBr₃ or AlCl₃ can react with halogens to form highly electrophilic species. youtube.com In recent years, copper-catalyzed halogenation has emerged as a valuable method. Electron-rich aromatic C-H bonds can undergo regioselective chlorination and bromination in the presence of CuX₂ (X = Cl, Br), LiX, and molecular oxygen. nih.govrsc.org These reactions offer a milder and more selective alternative to traditional methods.

The use of ionic liquids as solvents in copper-catalyzed halogenations of anilines has also been shown to provide high yields and regioselectivity, particularly for para-substitution, under mild conditions. beilstein-journals.org This approach avoids the need for protecting groups and harsh reagents. beilstein-journals.org

Multi-step Synthetic Pathways to Complex Halogenated Phenolic Structures

The synthesis of intricately substituted phenols like 3-bromo-5-chloro-2-fluorophenol often necessitates multi-step synthetic sequences. These pathways allow for the precise and controlled introduction of different functional groups and halogens at specific positions on the aromatic ring.

Exploration of Trifluoronitrobenzene and Related Intermediates in Phenol Synthesis

Trifluoronitrobenzene derivatives can serve as versatile intermediates in the synthesis of complex phenols. For example, 2,3,4-trifluoronitrobenzene can be prepared from 2,6-dichlorofluorobenzene (B1295312) through a sequence of nitration and fluorination reactions. google.com The nitro group can then be reduced to an amine, which can be subsequently converted to a hydroxyl group via a diazotization-hydrolysis sequence, providing a route to substituted fluorophenols.

Diazotization-Hydrolysis Sequences for Polyhalogenated Phenols

The diazotization of a polyhalogenated aniline (B41778) followed by hydrolysis of the resulting diazonium salt is a well-established and versatile method for the preparation of polyhalogenated phenols. google.comlibretexts.org This "diazo-decomposition" method allows for the synthesis of phenols with specific substitution patterns that may not be accessible through direct halogenation. google.com

The process involves treating a polyhalogenated aniline with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., sulfuric acid or hydrochloric acid) to form a diazonium salt. google.comyoutube.comstackexchange.com This salt is then hydrolyzed by heating the aqueous solution, leading to the formation of the corresponding phenol. google.comyoutube.comyoutube.com The yield of this hydrolysis step can often be improved by carrying out the reaction in the presence of an organic solvent or by using copper salts. google.compitt.edu

A specific example is the synthesis of 2-chloro-5-fluorophenol (B1586221) from p-fluoroaniline, which involves bromination, diazotization, and subsequent reactions to introduce the chloro and hydroxyl groups. guidechem.com Similarly, 3-bromo-5-chlorophenol (B1291525) can be prepared from 3-bromo-5-chloroaniline (B31250) via a diazotization-hydrolysis sequence. google.com

Advanced Reaction Systems and Controlled Functionalization

Modern synthetic chemistry continues to develop more efficient and controlled methods for the functionalization of aromatic rings. One such approach involves the ipso-hydroxylation of arylboronic acids. This method provides a mild and highly efficient route to substituted phenols. nih.gov A wide range of arylboronic acids can be converted to their corresponding phenols in high yields using aqueous hydrogen peroxide as the oxidant. nih.gov

Modular Synthesis Strategies Leveraging Boron Speciation

The construction of highly substituted phenols and their analogs can be efficiently achieved through modular strategies that exploit the differential reactivity of boron species. A powerful approach involves a one-pot sequence combining Suzuki-Miyaura cross-coupling with subsequent oxidation of a carbon-boron bond to install the phenolic hydroxyl group. rsc.orgresearchgate.net The success of this modular approach hinges on the controlled speciation of boron, allowing for chemoselective reactions where different boron reagents coexist in the same reaction mixture but react in a predictable sequence. rsc.org

A key element of this strategy is the use of boronic esters with varying stability and reactivity, such as boronic acid pinacol (B44631) esters (BPin) and N-methyliminodiacetic acid (MIDA) boronic esters. researchgate.net Generally, BPin groups are more labile and readily participate in palladium-catalyzed cross-coupling reactions, while the more robust MIDA-protected boronates remain intact under the same conditions. This difference in reactivity allows for a modular assembly. For instance, an aryl halide can be coupled with an arylboronic acid pinacol ester. The resulting biaryl system, still bearing a MIDA-protected boronate, can then undergo a subsequent transformation. researchgate.net

The final step in synthesizing phenolic compounds via this method is the oxidation of the C-B bond to a C-O bond. This transformation is typically accomplished using an oxidizing agent like sodium perborate (B1237305) or hydrogen peroxide. By controlling which boron species is present at the desired stage of oxidation, chemists can dictate the final position of the hydroxyl group on a complex aromatic framework. rsc.org This method's utility is demonstrated in the synthesis of functionalized biaryl phenols, which are valuable in materials science and as pharmaceutical intermediates. rsc.org

Table 1: Modular Synthesis of Functionalized Phenols via Boron Speciation

Step Reaction Type Key Reagents Purpose Citation
1 Suzuki-Miyaura Coupling Aryl Halide, Arylboronic Acid Pinacol Ester (Ar-BPin), Pd Catalyst Forms a C(sp²)-C(sp²) bond to construct the initial aromatic backbone. acs.org, nih.gov
2 In situ Boron Speciation Arylboronic Acid MIDA Ester (Ar-BMIDA) The more stable MIDA ester remains unreacted during the initial coupling, serving as a latent site for the next functionalization. researchgate.net
3 Oxidation Sodium Perborate or Hydrogen Peroxide Converts the stable C-B bond (from the MIDA ester) into a C-OH group to yield the final phenol product. rsc.org

Organometallic Control over Regiospecificity in Aromatic Functionalization

Achieving specific substitution patterns on an aromatic ring, a concept known as regiospecificity, is a central challenge in synthesis. Organometallic chemistry provides powerful solutions, most notably through Directed ortho Metalation (DoM). chem-station.comwikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic substrate. A DMG is a functional group containing a heteroatom (e.g., O, N) that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.org

The coordination of the lithium atom directs the strong base to deprotonate the C-H bond at the position ortho (adjacent) to the DMG, forming a highly reactive aryllithium intermediate. chem-station.comwikipedia.org This intermediate then readily reacts with a wide range of electrophiles (E⁺), allowing for the introduction of various functional groups—such as halogens (Br, Cl), carboxyl groups, or silyl (B83357) groups—exclusively at the ortho position. unblog.fr Common DMGs include amides, carbamates, methoxy (B1213986) groups, and sulfonamides. wikipedia.orgnumberanalytics.com

For a molecule like this compound, a DoM strategy could be envisioned starting from a simpler substituted phenol. For example, a protected phenol bearing a fluorine atom and a DMG could be subjected to ortho-lithiation followed by quenching with an electrophilic bromine source to install the bromine atom at the desired position. The ability of this method to build functionality step-wise with high positional control makes it an indispensable tool for constructing polysubstituted aromatics. numberanalytics.comuni-muenchen.de The reliability and high regioselectivity of DoM have established it as a valuable reaction in both laboratory and industrial settings. chem-station.com

Table 2: Regiocontrol in Aromatic Functionalization using Directed ortho Metalation (DoM)

Directing Metalation Group (DMG) Base Electrophile (E⁺) Resulting Functional Group (-E) Citation
OMe (Methoxy) n-BuLi I₂ -I (Iodo) wikipedia.org
CONEt₂ (Amide) s-BuLi/TMEDA CO₂ -COOH (Carboxylic Acid) unblog.fr
OCON(iPr)₂ (Carbamate) s-BuLi/TMEDA Br₂ -Br (Bromo) numberanalytics.com
SO₂NHR (Sulfonamide) n-BuLi Me₃SiCl -SiMe₃ (Trimethylsilyl) numberanalytics.com

Chemo- and Regioselective Amination of Halogenated Pyridine (B92270) Analogs

The principles for synthesizing substituted phenols can be extended to heterocyclic systems, such as pyridine analogs. Halogenated pyridines are particularly valuable substrates for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide. wikipedia.org The chemo- and regioselectivity of these reactions—meaning which halogen is replaced and at which position—are governed by the electronic properties of the pyridine ring and the nature of the halogens themselves. researchgate.net

The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack, especially at the C-2 (alpha) and C-4 (gamma) positions. myttex.netquimicaorganica.org In polyhalogenated systems like pentafluoropyridine (B1199360), this activation allows for highly selective sequential substitutions. Generally, the fluorine atom at the C-4 position is the most reactive towards nucleophiles due to superior stabilization of the negative charge in the reaction intermediate (a Meisenheimer complex). nih.gov Softer nucleophiles tend to favor attack at C-4, while harder nucleophiles may attack at C-2.

This predictable reactivity allows for the controlled, stepwise introduction of different functional groups. For example, reacting pentafluoropyridine with one equivalent of a nitrogen nucleophile (an amine) can lead to the selective formation of a 4-aminotetrafluoropyridine analog. The remaining fluorine atoms can then be replaced by other nucleophiles or participate in metal-catalyzed cross-coupling reactions. nih.gov This high degree of control is crucial for building complex molecular architectures for applications in pharmaceuticals and materials science. nih.gov

Table 3: Chemo- and Regioselective Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine

Nucleophile Position of Substitution Product Type Key Feature Citation
Secondary Amine (e.g., Morpholine) C-4 4-Amino-2,3,5,6-tetrafluoropyridine Highly selective substitution at the most electrophilic C-4 position. nih.gov
Thiolate (e.g., PhS⁻) C-4 4-(Arylthio)-2,3,5,6-tetrafluoropyridine Soft nucleophiles show strong preference for the C-4 position. nih.gov
Alkoxide (e.g., MeO⁻) C-4 and C-2 Mixture of 4-methoxy and 2-methoxy products Harder nucleophiles can show reduced selectivity, leading to mixtures. researchgate.net
Organolithium (e.g., PhLi) C-4 and C-2 Mixture of 4-phenyl and 2-phenyl products Aryllithium reagents can also provide mixtures depending on conditions. nih.gov

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 Chloro 2 Fluorophenol

Nucleophilic Aromatic Substitution (SNA) Mechanisms

Nucleophilic aromatic substitution (SNAr) on the 3-Bromo-5-chloro-2-fluorophenol ring is highly dependent on the identity and position of the halogen leaving groups and is significantly influenced by the activating effect of the hydroxyl group. Upon deprotonation to the corresponding phenoxide, the resulting negative charge strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

Substituent Effects on Halogen Displacement (Bromine, Chlorine, Fluorine)

The feasibility of displacing a halogen in an SNAr reaction is governed by two primary factors: the ability of the substituent to stabilize the negative charge in the Meisenheimer intermediate (activation) and its competence as a leaving group. In general, for SNAr reactions, the rate of displacement for halogens follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent that can stabilize the developing negative charge.

In the case of this compound, the activating phenoxide group is positioned ortho to the fluorine, meta to the chlorine, and para to the bromine.

Fluorine (at C2): Located ortho to the hydroxyl group, the fluorine atom is strongly activated. The high electronegativity of fluorine stabilizes the intermediate anion, and its known superiority as a leaving group in SNAr reactions makes it the most probable site for nucleophilic attack.

Bromine (at C3): Positioned para to the hydroxyl group, the bromine atom is also activated. The phenoxide's electron-donating effect is strongly felt at the para position, facilitating nucleophilic attack. However, bromide is generally a less effective leaving group than fluoride (B91410) in SNAr.

Chlorine (at C5): Situated meta to the hydroxyl group, the chlorine atom is comparatively deactivated. The activating resonance effect of the phenoxide does not extend to the meta position, making the displacement of chlorine the least likely of the three halogens.

A new strategy involving the generation of a phenoxyl radical has shown that even electron-rich halophenols can undergo SNAr, as the oxygen radical acts as a powerful electron-withdrawing group, lowering the activation barrier. libretexts.orgwikipedia.org

Halogen SubstituentPosition Relative to -OHActivation by PhenoxideLeaving Group Ability (SNAr)Predicted Displacement Likelihood
Fluorine (C2)OrthoHighHighMost Likely
Bromine (C3)ParaHighMediumLikely
Chlorine (C5)MetaLowMediumUnlikely

Competitive SNAr Reactions and Regioselectivity Considerations

Given the activation of both the fluorine and bromine atoms, competitive SNAr reactions are expected. The precise outcome and regioselectivity will depend on the reaction conditions and the nature of the nucleophile. Generally, the substitution of the highly activated fluorine at the C2 position is the most probable outcome. However, under certain conditions, particularly with soft nucleophiles or through transition-metal-catalyzed processes, displacement of the bromine at the C3 position could be favored. Studies on analogous polyhalogenated systems, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that selective substitution of each halogen can be achieved by carefully tuning the reaction conditions (e.g., using palladium catalysis for bromide substitution or specific SNAr conditions for fluoride substitution).

Electrophilic Aromatic Substitution (EAS) Regiodirection

Electrophilic aromatic substitution (EAS) reactions on this compound are primarily directed by the strongly activating hydroxyl group.

Ortho-Fluorine Directing Effects and Steric Considerations

The hydroxyl group is a powerful ortho-, para-directing activating group. libretexts.orgquora.com This means it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position (C4) and one ortho position (C6) are unsubstituted and available for electrophilic attack. The other ortho position is occupied by fluorine.

Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the adjacent C6 position more significantly than the more distant C4 position. While fluorine also has a resonance-donating effect (+M), its inductive effect is more pronounced, especially at the ortho position. wikipedia.org For nitration, fluorine is known to direct strongly to the para position. wikipedia.org

Steric Hindrance: The C6 position is flanked by the hydroxyl group and the chlorine atom, while the C4 position is flanked by the bromine and chlorine atoms. The steric bulk around both available sites is considerable. However, the attack at C4 is generally expected to be less sterically hindered than at C6, which is directly adjacent to the activating hydroxyl group and the deactivating fluorine.

Considering these factors, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C4 position.

Available PositionElectronic EffectsSteric HindrancePredicted EAS Likelihood
C4 (para to -OH)Strongly activated by -OH.Moderate (flanked by Br and Cl).Major Product
C6 (ortho to -OH)Activated by -OH but deactivated by adjacent F (-I effect).High (adjacent to -OH and F).Minor or No Product

Oxidation and Reduction Reactions

Phenols are susceptible to oxidation, often yielding quinone derivatives. The specific product from the oxidation of this compound would depend on the oxidizing agent used.

Formation of Quinones and Other Oxidized Derivatives

The oxidation of phenols can lead to either ortho- or para-benzoquinones. Reagents such as hypervalent iodine compounds (e.g., o-iodoxybenzoic acid, IBX) or Fremy's salt are commonly employed for this transformation. [11 from previous search]

Para-benzoquinone formation: Oxidation to a p-benzoquinone would involve the formation of carbonyl groups at C1 and C4. This would necessitate the removal of the C5-chloro substituent during the reaction, which is a plausible but complex transformation that may require specific reagents.

Ortho-benzoquinone formation: The formation of an o-benzoquinone is a more direct pathway, involving the carbons bearing the hydroxyl group and an adjacent hydrogen or a suitable leaving group. In this case, oxidation could lead to a 3-bromo-5-chloro-1,2-benzoquinone, which would involve the formal loss of the fluorine atom at C2.

Given the substitution pattern, the formation of a substituted ortho-benzoquinone appears to be a more probable outcome with common oxidants. The reaction proceeds via an initial oxidation of the phenol (B47542) to a phenoxy radical, which can then undergo further reactions. The exact structure of the final oxidized product would require experimental verification.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse molecular fragments.

Reactivity in Cross-Coupling Processes (e.g., with Thiazoles)

In the context of cross-coupling with thiazoles, this compound can theoretically react with an appropriately functionalized thiazole (B1198619), for instance, a thiazole boronic acid or its ester in a Suzuki-Miyaura coupling. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the phenol, followed by transmetalation with the thiazole-boron reagent and subsequent reductive elimination to yield the coupled product.

The efficiency and regioselectivity of such a reaction would be influenced by the steric and electronic effects of the substituents on the phenol ring. The fluorine atom ortho to the bromine may exert a significant steric hindrance, potentially affecting the rate of oxidative addition. Electronically, the combined electron-withdrawing effects of the halogens would influence the electron density of the aromatic ring and its reactivity.

Table 1: Hypothetical Cross-Coupling Reaction of this compound with Thiazole-2-boronic acid

Reactant 1 Reactant 2 Catalyst Base Solvent Potential Product
This compoundThiazole-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-(5-Chloro-2-fluoro-3-(thiazol-2-yl)phenyl)phenol

Functional Group Transformations of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as condensation and etherification.

Condensation Reactions with Electrophiles

The hydroxyl group can act as a nucleophile and react with various electrophiles. For instance, condensation with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding esters. The reactivity of the hydroxyl group would be influenced by its acidity, which is increased by the electron-withdrawing halogen substituents on the ring.

A general representation of this transformation is the reaction with an acyl chloride, R-COCl, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Table 2: Hypothetical Condensation Reaction of this compound with Acetyl Chloride

Reactant 1 Reactant 2 Base Solvent Potential Product
This compoundAcetyl ChlorideTriethylamineDichloromethane3-Bromo-5-chloro-2-fluorophenyl acetate

Mitsunobu Reactions and Etherification Strategies

The Mitsunobu reaction provides a powerful method for the etherification of phenols under mild conditions with inversion of stereochemistry if a chiral alcohol is used. wikipedia.orgorganic-chemistry.orgnih.gov For this compound, a Mitsunobu reaction with an alcohol (R-OH) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) would yield the corresponding ether. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.orgnih.gov

Alternatively, classical Williamson ether synthesis can be employed. masterorganicchemistry.comedubirdie.com This involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., R-X, where X is I, Br, or Cl) in an Sₙ2 reaction to form the ether. masterorganicchemistry.comedubirdie.com The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like DMF or THF being commonly used.

Table 3: Hypothetical Etherification of this compound

Reaction Type Reactant 1 Reagents Solvent Potential Product
Mitsunobu ReactionThis compound, R-OHPPh₃, DEADTHF1-Bromo-3-chloro-5-(alkoxy)-2-fluorobenzene
Williamson Ether SynthesisThis compound1. NaH 2. R-XDMF1-Bromo-3-chloro-5-(alkoxy)-2-fluorobenzene

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Bromo 5 Chloro 2 Fluorophenol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is fundamental for identifying the functional groups and probing the bonding framework of 3-Bromo-5-chloro-2-fluorophenol.

Expected FT-IR and FT-Raman Data: The analysis of related halogenated phenols allows for the prediction of characteristic vibrational modes. fishersci.sessbodisha.ac.in The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, generally in the region of 3300-3400 cm⁻¹, due to hydrogen bonding. libretexts.org The C-O stretching vibration in phenols gives rise to a strong band around 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The carbon-halogen stretching frequencies are highly dependent on the specific halogen and its position on the aromatic ring. C-F stretching vibrations are typically found in the 1200-1300 cm⁻¹ region. The C-Cl and C-Br stretching vibrations appear at lower wavenumbers, typically in the ranges of 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively. The aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
O-H Stretch3300 - 3400Strong, Broad (IR)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-O Stretch~1200Strong
C-F Stretch1200 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong
C-Br Stretch500 - 600Medium to Strong

This table represents expected values based on the analysis of similar halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed.

Expected NMR Data: In ¹H NMR, the phenolic -OH proton signal is expected to be a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on the solvent and concentration. libretexts.orgnih.gov The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. Their exact chemical shifts are influenced by the electronic effects of the three different halogen substituents. docbrown.infolibretexts.org The use of deuterium (B1214612) oxide (D₂O) can help identify the -OH peak, as the proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org

In ¹³C NMR, six distinct signals are expected, one for each carbon atom in the aromatic ring. The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield (around 155 ppm). libretexts.org The chemical shifts of the other carbons are influenced by the attached halogens, with the carbon attached to fluorine showing a large C-F coupling constant. Halogen substitution effects on ¹³C chemical shifts are complex and approximately additive. nih.gov

Proton Type Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity
-OH4 - 7Broad Singlet
Aromatic C-H7 - 8Doublet / Doublet of Doublets
Carbon Type Expected ¹³C Chemical Shift (δ, ppm)
C-OH~155
C-F~150-160 (with large ¹JCF coupling)
Aromatic C-Br, C-Cl, C-H110 - 140

This table represents expected values based on the analysis of similar halogenated phenols. libretexts.orgnih.govresearchgate.net

Mass Spectrometry (GC-MS, LC-MS/MS) for Molecular Confirmation, Identification, and Trace Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for separating the analyte from a mixture and identifying it, even at trace levels. nih.gov

Expected Mass Spectrometry Data: The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion [M]⁺ peak. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a unique isotopic cluster for the molecular ion (at m/z 224, 226, 228), which is a definitive indicator of the presence of one bromine and one chlorine atom. docbrown.infonist.gov

Common fragmentation patterns for phenols include the loss of CO and CHO radicals. docbrown.infoyoutube.com For this compound, the loss of the halogen atoms (Br, Cl) would also be a prominent fragmentation pathway.

Ion m/z (relative to ³⁵Cl, ⁷⁹Br) Significance
[C₆H₃⁷⁹Br³⁵ClFO]⁺224Molecular Ion (M)
[M+2]⁺226Isotopic peak due to ⁸¹Br and ³⁷Cl
[M+4]⁺228Isotopic peak due to ⁸¹Br and ³⁷Cl
[M-CO]⁺196Loss of carbon monoxide
[M-Br]⁺145Loss of bromine radical
[M-Cl]⁺189Loss of chlorine radical

This table represents expected m/z values for the major isotopes.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expected UV-Visible Data: Phenols typically exhibit π → π* transitions in the ultraviolet region. For phenol (B47542) itself, the absorption maximum (λ_max) is around 270-275 nm. docbrown.inforesearchgate.net The presence of halogen substituents on the benzene (B151609) ring can cause a shift in the absorption maximum (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) and may affect the molar absorptivity. The electronic transitions are also sensitive to the solvent polarity and the pH of the solution, as the phenolate (B1203915) anion formed in basic conditions has a different absorption spectrum compared to the neutral phenol. bgu.ac.ilresearchgate.net For this compound, the λ_max is expected to be in the range of 270-290 nm.

Compound Solvent Expected λ_max (nm)
This compoundNon-polar (e.g., Hexane)~270 - 285
This compoundPolar (e.g., Ethanol)~275 - 290
3-Bromo-5-chloro-2-fluorophenolateBasic solution~290 - 310

This table represents expected values based on the analysis of similar halogenated phenols.

Single-Crystal X-ray Diffraction for Definitive Solid-State Geometry Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

Expected X-ray Diffraction Findings: While no specific crystal structure data for this compound is publicly available, analysis of related dihalogenated phenols provides insight into the expected solid-state features. The analysis would confirm the substitution pattern on the benzene ring and reveal details of the molecular geometry, such as the planarity of the ring and the orientations of the substituents. Intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding (e.g., Br···O, Cl···O), would be key features of the crystal packing. These interactions govern the macroscopic properties of the solid.

Methodologies for Reconciliation of Conflicting Spectroscopic Data

In the analysis of complex molecules, it is not uncommon to encounter data that appears conflicting between different spectroscopic methods or when compared to theoretical predictions. A systematic approach is required to resolve these discrepancies.

The first step is to re-verify the purity of the sample, as impurities can give rise to extraneous signals in all types of spectra. Isomeric impurities, in particular, can be difficult to distinguish. High-performance liquid chromatography (HPLC) can be instrumental in assessing purity.

If the sample is pure, a combined analytical approach is essential. For instance, if an initial mass spectrum suggests a particular molecular formula, NMR (¹H, ¹³C, ¹⁹F) must confirm the connectivity and number of unique atoms. Two-dimensional NMR techniques (like COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the substitution pattern.

When experimental data deviates from theoretical calculations (e.g., from Density Functional Theory, DFT), the computational model may need refinement. This can involve choosing a different functional or basis set that better accounts for the electronic effects of multiple halogens. Discrepancies between experimental and calculated vibrational frequencies, for example, can often be resolved by applying appropriate scaling factors or by considering intermolecular interactions like hydrogen bonding that are not always modeled in gas-phase calculations. In cases of structural ambiguity, definitive elucidation ultimately relies on single-crystal X-ray diffraction, if a suitable crystal can be obtained.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Fluorophenol

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules. For halogenated phenols, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide reliable data on geometry and electronic properties. karazin.uaresearchgate.net

The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 3-Bromo-5-chloro-2-fluorophenol, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of three different halogen atoms (F, Cl, Br) and a hydroxyl group on the benzene (B151609) ring introduces significant electronic and steric perturbations.

The halogens, being highly electronegative, withdraw electron density from the aromatic ring through the sigma framework (inductive effect). Their lone pairs, however, can donate electron density back to the pi-system (resonance effect). The interplay of these effects, combined with steric hindrance between adjacent substituents (e.g., the 2-fluoro and hydroxyl groups), leads to specific distortions in the benzene ring from a perfect hexagonal geometry. DFT calculations can quantify these perturbations, showing variations in C-C bond lengths and deviations from the ideal 120° bond angles within the ring.

Table 1: Illustrative Optimized Bond Parameters for Halogenated Phenols This table presents typical bond parameter ranges derived from DFT studies on related halogenated phenols. Specific values for this compound would require a dedicated computational study.

ParameterBondTypical Calculated Value (Å or °)
Bond Lengths C-F1.33 - 1.36 Å
C-Cl1.73 - 1.75 Å
C-Br1.88 - 1.91 Å
C-O1.35 - 1.38 Å
O-H0.96 - 0.98 Å
C-C (Aromatic)1.38 - 1.41 Å
Bond Angles C-C-F~118° - 122°
C-C-Cl~119° - 121°
C-C-Br~118° - 122°
C-O-H~108° - 110°

The distribution of electron density within the this compound molecule is highly non-uniform due to the varied electronegativity of its substituents. DFT calculations, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can assign partial atomic charges to each atom.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity and kinetic stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For halogenated phenols, the HOMO is typically a pi-orbital distributed over the aromatic ring and the oxygen atom, while the LUMO is often a pi-antibonding (π*) orbital.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) provide a reference for the types of values that would be expected. karazin.ua A lower HOMO-LUMO gap would suggest higher reactivity.

Table 2: Representative Global Reactivity Descriptors from DFT Calculations This table is illustrative, showing the type of data generated from FMO analysis of substituted phenols.

ParameterSymbolFormulaTypical Value Range
HOMO EnergyEHOMO--6.0 to -7.0 eV
LUMO EnergyELUMO--1.0 to -2.0 eV
Energy GapΔEELUMO - EHOMO4.0 to 5.5 eV
Electronegativityχ-(EHOMO+ELUMO)/23.5 to 4.5 eV
Chemical Hardnessη(ELUMO-EHOMO)/22.0 to 2.75 eV

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the molecular surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In this compound, such regions are expected around the phenolic oxygen atom due to its lone pairs.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack. The hydrogen of the hydroxyl group is expected to be a prominent blue region, highlighting its acidic character.

Green/Yellow Regions: Represent areas of near-zero or intermediate potential. The aromatic ring itself would show a gradient of these colors.

The MEP map provides a clear, intuitive picture of the charge distribution and its consequences for chemical reactivity. researchgate.netresearchgate.net

Simulation of Spectroscopic Properties (IR, Raman, NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties of a molecule. These simulated spectra are crucial for interpreting experimental data and confirming the molecular structure.

Infrared (IR) and Raman Spectroscopy: Computational frequency analysis can predict the vibrational modes of this compound. The calculated wavenumbers and intensities for IR and Raman spectra can be compared with experimental results to assign specific peaks to particular bond stretches, bends, or torsions. researchgate.netresearchgate.net Key expected vibrations include the O-H stretch, C-H stretches, aromatic C=C stretches, and the characteristic C-F, C-Cl, and C-Br stretching vibrations.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts help in the assignment of complex experimental spectra, especially for molecules with many non-equivalent atoms.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed experimentally.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes This table shows representative vibrational modes and their typical calculated frequency ranges for substituted phenols. An exact simulation is required for this compound.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
O-H Stretch3550 - 3650
Aromatic C-H Stretch3050 - 3150
Aromatic C=C Stretch1400 - 1600
C-O Stretch1200 - 1300
C-F Stretch1100 - 1250
C-Cl Stretch650 - 800
C-Br Stretch500 - 650

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as an in-silico laboratory to explore the "how" and "why" of chemical reactions. For a molecule like this compound, these methods can elucidate the pathways of its synthesis and degradation.

Reaction Pathway Exploration and Transition State Characterization

The synthesis of polysubstituted phenols often involves multiple steps, and identifying the most energetically favorable reaction pathway is crucial for optimizing reaction conditions and yield. Density Functional Theory (DFT) is a primary computational tool for this purpose. For instance, the synthesis of a related compound, 3-bromo-2-fluorophenol, can be achieved through various routes, and DFT calculations can model the energetics of each potential step.

While specific transition state calculations for the synthesis of this compound are not documented in the available literature, studies on similar halophenols provide a framework for what such an investigation would entail. For example, the biotransformation of halophenols by cytochrome P450 enzymes has been studied using DFT to map out the epoxidation mechanism. researchgate.net This involves locating the transition states for key steps like oxygen addition and subsequent ring closure. researchgate.net Similar approaches could be applied to model the laboratory synthesis of this compound, for instance, via electrophilic halogenation or nucleophilic aromatic substitution, to determine the activation energies and the geometry of the transition states.

Ab initio studies on the decomposition of chlorophenols have investigated various degradation pathways, including O-H bond scission and reaction with hydroxyl radicals. nih.gov These studies calculate the reaction energies (ΔErxn) for different pathways, identifying the most likely degradation routes under specific conditions. nih.gov Such a computational approach for this compound would be invaluable in assessing its environmental persistence and degradation mechanisms.

Table 1: Representative Reaction Pathways and Computational Methods for Analogous Halophenols

Reaction TypeModel Compound(s)Computational MethodKey Findings
Biotransformation (Epoxidation)Mono-, di-, and tri-halogenated phenolsDensity Functional Theory (DFT)Identifies rate-determining steps and the influence of halogen substitution on reactivity. researchgate.net
Unimolecular DecompositionChlorophenol congenersAb initio calculationsDetermines reaction energies for pathways like O-H bond scission and radical attack. nih.gov
Reaction with OH RadicalsPhenolDFT with Polarizable Continuum Model (CPCM)Investigates different reaction channels and their transition states in aqueous media. researchgate.net

Quantification of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking

The arrangement of molecules in the solid state and their interactions in solution are governed by a network of non-covalent interactions. For this compound, the interplay between hydrogen bonds, halogen bonds, and π-π stacking is critical to its physical properties and its interactions with biological targets.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine atom is possible and would influence the molecule's conformation and acidity. Intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with a halogen or the oxygen of another, are crucial in defining the crystal packing.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors. This is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.gov These interactions play a significant role in the supramolecular assembly of halogenated compounds.

π-π Stacking: The electron-rich aromatic ring of this compound can participate in π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or in a slipped parallel arrangement, contribute to the stability of the crystal lattice.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.govscielo.org.mx Hirshfeld surface analysis is another powerful method to map and quantify intermolecular contacts in a crystal structure. nih.govscielo.org.mx While specific data for this compound is not available, studies on similar molecules provide estimates for the energies of these interactions.

Table 2: Typical Non-Covalent Interaction Energies from Computational Studies of Aromatic Molecules

Interaction TypeExample SystemApproximate Interaction Energy (kcal/mol)
Hydrogen Bond (N-H···N)Pyrazine Dimer-8.25
π-π StackingPhenyl Rings-3.83
Halogen Bond (C-X···Nu)Various-1 to -5

Note: These are representative values from theoretical models of different systems and are provided for illustrative purposes. The actual interaction energies for this compound would require specific calculations.

Molecular Dynamics Simulations for Dynamic Intermolecular Interactions

While quantum chemical calculations provide a static picture of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal the dynamic nature of the non-covalent interactions.

For example, MD simulations could model the solvation of this compound in different solvents, providing insights into its solubility and the stability of its solvated structure. In a biological context, MD simulations can be used to study the binding of the molecule to a protein's active site. These simulations can reveal how the ligand's conformation changes upon binding, the role of specific hydrogen and halogen bonds in anchoring the molecule, and the influence of water molecules in the binding pocket. nih.gov Such simulations are instrumental in rational drug design, helping to predict the binding affinity and residence time of a potential drug molecule.

Although no specific MD simulation studies on this compound are currently published, the methodology has been widely applied to understand the behavior of small molecules in complex environments. nih.gov

Advanced Research Applications of 3 Bromo 5 Chloro 2 Fluorophenol in Synthetic and Medicinal Chemistry

Strategic Building Block for Complex Organic Synthesis

The utility of 3-Bromo-5-chloro-2-fluorophenol as a strategic building block is rooted in the differential reactivity of its functional groups. The hydroxyl group can readily participate in nucleophilic substitution and Mitsunobu reactions. ossila.com Simultaneously, the bromo-group is well-suited for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ossila.com The fluorine and chlorine substituents play a crucial role in modulating the electronic properties of the ring and can influence the regioselectivity of further reactions. This multi-handle nature allows chemists to sequentially or orthogonally introduce a variety of substituents, paving the way for the efficient synthesis of highly functionalized and complex target molecules.

The strategic positioning of the halogen atoms and the hydroxyl group on the phenol (B47542) ring makes this compound a key intermediate in the synthesis of a wide range of organic compounds. bldpharm.comchemimpex.com Its application spans from the creation of specialized polymers and resins to the development of high-performance materials where thermal stability and chemical resistance are paramount. chemimpex.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1804897-55-9 C6H3BrClFO 225.44
5-Bromo-3-chloro-2-fluorophenol 1305322-97-7 C6H3BrClFO 225.44
3-Bromo-5-chloro-4-fluorophenol 1805518-67-5 C6H3BrClFO 225.44
3-Bromo-5-fluorophenol (B1288921) 433939-27-6 C6H4BrFO 191.00
2-Bromo-5-fluorophenol 147460-41-1 C6H4BrFO 191.00
5-Bromo-2-chloro-3-fluorophenol 186590-43-2 C6H3BrClFO 225.44
2-Bromo-5-chlorophenol 13659-23-9 C6H4BrClO 207.45
3-Bromo-2-fluorophenol 156682-53-0 C6H4BrFO 191.00
3-Bromo-5-chloro-2-fluoroaniline 1269232-95-2 C6H4BrClFN 224.46
3-Bromo-5-chlorophenol (B1291525) 56962-04-0 C6H4BrClO 207.45
4-Bromo-5-chloro-2-fluorobenzoic acid 1349708-91-3 C7H3BrClFO2 253.46
3-Bromo-5-chloro-2-fluoropyridine 884494-87-5 C5H2BrClFN 210.43
2-Bromo-5-chloro-3-fluoropyridine 514797-97-8 C5H2BrClFN 210.43
3-Bromo-5-chloro-2-fluorophenylboronic acid 2377608-61-0 C6H4BBrClFO2 253.26
5-Bromo-3-chloro-2-fluorophenacyl bromide 1805518-57-3 C8H4Br2ClFO 322.38

Scaffold for Novel Pharmaceutical Agents

The halogenated phenol scaffold provided by this compound is of significant interest in medicinal chemistry. The presence of halogens, particularly fluorine, can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This makes the compound an attractive starting point for the design and synthesis of new therapeutic agents.

Precursors for Antimicrobial Compounds

Research has explored the synthesis of novel flavonoid derivatives with bromine and chlorine substitutions, demonstrating their potential as antimicrobial agents. nih.gov While not directly starting from this compound, these studies highlight the principle that halogenated phenolic structures can serve as precursors to compounds with significant biological activity. For instance, the synthesis of 5′-bromo-2′-hydroxy-3′-nitrochalcone and its subsequent conversion to 6-bromo-8-nitroflavanone and 6-bromo-8-nitroflavone have yielded compounds with notable effects against various pathogenic microorganisms. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing new antimicrobial drugs.

Intermediates in Anti-inflammatory Drug Development

The core structure of this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, including those with anti-inflammatory properties. chemimpex.com The ability to selectively functionalize the different positions of the phenolic ring allows for the creation of a library of derivatives that can be screened for anti-inflammatory activity. While specific examples detailing the direct use of this compound in the development of anti-inflammatory drugs are not prevalent in the provided search results, its role as a versatile building block strongly supports its potential in this therapeutic area.

Investigating Derivatives with Anticancer Activity

The development of novel anticancer agents is a significant area of research where halogenated compounds have shown promise. For example, derivatives of bromophenols have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov In one study, certain methylated and acetylated bromophenol derivatives demonstrated the ability to inhibit the viability and induce apoptosis of leukemia K562 cells. nih.gov Another study showed that 3,4'-substituted diaryl guanidinium (B1211019) derivatives synthesized from 3-bromo-5-fluorophenol exhibited inhibitory effects against the human promyelocytic leukaemia (HL-60) cell line. ossila.com These examples underscore the potential of using halogenated phenols like this compound as a scaffold to design and synthesize new compounds with potential anticancer properties.

Utility in Agrochemical Synthesis and Design

The application of this compound extends beyond pharmaceuticals into the field of agrochemicals. chemimpex.com Halogenated aromatic compounds are integral to the design of many modern herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be leveraged to create novel active ingredients for crop protection.

The presence of multiple halogen atoms can enhance the efficacy and selectivity of agrochemicals. For instance, the bromo and chloro substituents can be systematically varied to optimize the biological activity and environmental profile of a potential pesticide. The hydroxyl group provides a convenient handle for introducing other functionalities, allowing for the fine-tuning of properties such as solubility, soil mobility, and persistence. The use of this compound as a building block in the formulation of agrochemicals highlights its importance in developing innovative solutions for crop yield improvement and pest management. chemimpex.com

Biological Interactions and Mechanistic Toxicology of 3 Bromo 5 Chloro 2 Fluorophenol and Analogs

Molecular Recognition and Binding Affinities with Biomolecules

Halogenated phenolic compounds are recognized for their ability to interact with a variety of proteins, including enzymes, receptors, and transport proteins. These interactions are driven by a combination of hydrophobic forces, hydrogen bonding, and, notably, halogen bonding.

Halogenated phenolic compounds have been identified as inhibitors of various enzymes, with a significant focus on those involved in thyroid hormone regulation. nih.govnih.gov One of the key enzyme families affected is the deiodinases (DIs), which are responsible for the activation and deactivation of thyroid hormones. nih.govnih.gov

Studies on human liver microsomes have demonstrated that several halogenated phenolic contaminants can inhibit deiodinase activity in a dose-dependent manner. nih.gov For instance, brominated flame retardants and their hydroxylated metabolites have been shown to disrupt thyroid hormone homeostasis by inhibiting DI activity. nih.govnih.gov The inhibitory potency of these compounds is influenced by the type and position of the halogen atoms. Generally, phenolic structures containing iodine exhibit greater potency as DI inhibitors compared to their brominated, chlorinated, or fluorinated counterparts. nih.gov

The mechanism of inhibition often involves the competitive binding of the halogenated phenol (B47542) to the enzyme's active site, thereby preventing the natural substrate from binding. researchgate.net The structural similarity of these compounds to the endogenous thyroid hormones facilitates this interaction. nih.gov For example, the hydroxyl group and the halogen substituents on the phenolic ring can mimic the phenolic and tyrosyl rings of thyroxine (T4). researchgate.net

Table 1: Inhibitory Concentration (IC50) of Various Halogenated Phenolic Compounds on Deiodinase Activity

CompoundEnzyme TargetIC50 (µM)Source
3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diolProtein Tyrosine Phosphatase 1B (PTP1B)1.50 nih.gov
Lead compound BDDPMProtein Tyrosine Phosphatase 1B (PTP1B)2.42 nih.gov

This table presents data for bromophenol derivatives, highlighting their potential as enzyme inhibitors. Data for 3-Bromo-5-chloro-2-fluorophenol is not specified in the search results.

The interaction of halogenated phenols with nuclear receptors is a critical aspect of their endocrine-disrupting potential. nih.gov These receptors, when activated by ligands, regulate gene expression involved in numerous physiological processes. The estrogen receptor (ER) is a well-studied target for many phenolic compounds due to the structural similarity of the phenolic moiety to the endogenous ligand, estradiol. nih.govfrontiersin.org

The ability of a substituted phenol to bind to the ER is highly dependent on the steric hindrance around the hydroxyl group. nih.gov Non-hindered phenols, where the positions ortho to the hydroxyl group are unsubstituted, are more likely to form the necessary hydrogen bonds within the receptor's binding pocket. nih.gov In the case of this compound, the fluorine atom is in the ortho position, which could influence its binding affinity.

Studies on various substituted phenols have shown that they can act as agonists or antagonists of nuclear receptors. frontiersin.org For example, certain catechols and small phenols have been shown to impact the expression of ERα target genes. frontiersin.org While specific binding affinity data for this compound is not available, its structural features suggest a potential for interaction with nuclear receptors. The presence of multiple halogen atoms can enhance binding affinity through halogen bonding with acceptor sites within the receptor. nih.gov

Transthyretin (TTR) is a crucial transport protein for thyroid hormones, particularly thyroxine (T4), in the blood. nih.govnih.gov Many halogenated phenolic compounds have been shown to bind to TTR with high affinity, often competing with and displacing the endogenous T4. nih.govnih.govcore.ac.uk This competitive binding is a significant mechanism of thyroid hormone disruption. nih.gov

The binding affinity of halogenated phenols to TTR is strongly influenced by the number and position of the halogen substituents. nih.gov X-ray crystallography studies of TTR complexed with pentabromophenol (B1679275) (PBP) and 2,4,6-tribromophenol (B41969) (TBP) have revealed that these compounds can bind in a "reversed" mode, where the hydroxyl group points towards the entrance of the binding channel. core.ac.uk This suggests that the interactions are primarily driven by the halogen atoms. core.ac.uk

The binding affinity of various chlorinated phenols to human TTR has been systematically studied, showing a clear structure-activity relationship. nih.gov The affinity increases with the number of chlorine atoms, with pentachlorophenol (B1679276) (PCP) exhibiting a binding affinity approximately twice that of T4. nih.gov Phenols with chlorine atoms in both ortho positions to the hydroxyl group are particularly effective competitors. nih.gov Given that this compound possesses halogens at multiple positions, it is highly likely to interact with TTR.

Table 2: Relative Binding Affinities of Halogenated Phenols to Human Transthyretin (TTR)

CompoundRelative Affinity (T4 = 1)Source
Pentachlorophenol (PCP)~2.0 nih.gov
2,4,6-Tribromophenol (TBP)Comparable to T4 core.ac.uk
Pentabromophenol (PBP)~7 times more potent than T4 core.ac.uk

This table illustrates the high binding affinity of various halogenated phenols to TTR. Specific data for this compound is not provided in the search results.

Interfacing with Biological Membranes

The ability of a xenobiotic to exert a toxic effect is often dependent on its ability to cross biological membranes to reach its site of action. The interaction of halogenated phenols with lipid bilayers is therefore a critical determinant of their toxicokinetics.

Phenolic compounds are known to interact with and alter the properties of biological membranes. nih.govasm.orgresearchgate.net These interactions can lead to an increase in membrane permeability, causing leakage of cellular components such as ions and ATP. nih.govasm.org The extent of this membrane disruption is dependent on the concentration and the specific structure of the phenolic compound. nih.gov

Studies on Escherichia coli have shown that exposure to phenols like 4-chlorophenol (B41353) leads to a dose-dependent efflux of K+ ions and ATP. nih.gov The primary toxic effect of these compounds is often attributed to their ability to damage membrane integrity. nih.govasm.org The hydrophobicity conferred by the halogen atoms on the phenol ring plays a significant role in their partitioning into the lipid bilayer. rsc.org

While specific permeability coefficients for this compound are not available, the general principles of phenol-membrane interactions suggest that its tri-halogenated structure would facilitate its partitioning into and disruption of biological membranes. The presence of both bromine and chlorine would increase its lipophilicity, likely enhancing its membrane-perturbing effects.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site. nih.govacs.org This interaction, analogous to hydrogen bonding, plays a significant role in the structure and interactions of halogenated molecules in biological systems. nih.gov The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org

In the context of membrane association, the halogen atoms of this compound can form halogen bonds with the phosphate (B84403) or carbonyl groups of phospholipids (B1166683) in the membrane. rsc.org Crystal structure analyses of dihalogenated phenols have provided insights into the types of halogen bonds that can form. nih.govresearchgate.net For instance, both type I (where the two interacting halogens are identical) and type II (involving different halogens or a halogen and another nucleophile) halogen bonds have been observed. researchgate.net

For this compound, the bromine and chlorine atoms are the most likely participants in halogen bonding due to their higher polarizability compared to fluorine. acs.org These interactions would contribute to the anchoring of the molecule within the lipid bilayer, influencing its orientation and residence time, and consequently its effects on membrane structure and function. The electrophilic character of the bromine atom, in particular, makes it a strong candidate for forming halogen bonds with the nucleophilic regions of membrane lipids. nih.gov

Environmental Fate, Degradation Pathways, and Remediation Strategies for Halogenated Phenols

Microbial Degradation Mechanisms

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including halogenated phenols. ijrrjournal.com The efficiency and pathway of microbial degradation are highly dependent on the specific microbial species, the degree and position of halogen substitution on the phenol (B47542) ring, and environmental conditions such as the presence or absence of oxygen. frontiersin.orgoregonstate.edu

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of halogenated phenols can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct biochemical routes.

Aerobic Pathways: In the presence of oxygen, bacteria typically initiate the degradation of less-chlorinated phenols by hydroxylating the aromatic ring to form halogenated catechols. ijrrjournal.com These intermediates are then susceptible to ring cleavage by dioxygenase enzymes. oregonstate.edu The aromatic ring is opened either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage), leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle. ijrrjournal.comnih.gov For more highly halogenated phenols, the high degree of halogen substitution can deactivate the ring, making the initial ring-opening reaction more difficult. oregonstate.edu

Anaerobic Pathways: Under anaerobic conditions, the primary initial step is often reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.govresearchgate.net This process is particularly important for highly halogenated compounds, as it reduces their toxicity and makes the resulting molecule more amenable to subsequent degradation. nih.gov Following dehalogenation, the phenol ring can be broken down. For instance, phenol can be carboxylated to benzoate, which is then degraded through acetate to methane and carbon dioxide by a consortium of different anaerobic microorganisms. nih.gov Combining anaerobic and aerobic processes can be highly effective; the anaerobic stage dechlorinates the compound, making it more biodegradable for the subsequent aerobic stage. frontiersin.org

FeatureAerobic DegradationAnaerobic Degradation
Initial Step Hydroxylation of the aromatic ringReductive dehalogenation
Key Intermediates Halogenated catecholsLess-halogenated phenols, phenol, benzoate
Ring Cleavage Oxygenase-catalyzed (ortho or meta cleavage)Often follows dehalogenation and other transformations
Oxygen Requirement Requires molecular oxygenOccurs in the absence of oxygen
Applicability Generally effective for less-halogenated phenolsCrucial for initiating the degradation of highly-halogenated phenols

Reductive Dehalogenation and Aromatic Ring Cleavage Processes

Reductive Dehalogenation: This process is a key feature of anaerobic biodegradation of halogenated aromatic compounds. researchgate.net It can be utilized by certain bacteria in a process known as "organohalide respiration," where the halogenated compound serves as a terminal electron acceptor for energy conservation. wikipedia.orgfrontiersin.org Reductive dehalogenases are the key enzymes that catalyze this reaction, replacing a halogen substituent with a hydrogen atom. wikipedia.org This step-by-step removal of halogens is critical, as it progressively detoxifies the compound and prepares it for the eventual breakdown of its core carbon structure. For dichlorophenols, the removal of a chlorine atom ortho to the hydroxyl group is often observed first in unacclimated sludges. nih.govasm.org

Aromatic Ring Cleavage: The breakdown of the stable aromatic ring is a critical step in the complete mineralization of phenolic compounds. In aerobic pathways, after the formation of catechols, dioxygenase enzymes cleave the ring. rsc.org Catechol 1,2-dioxygenases catalyze ortho cleavage, while catechol 2,3-dioxygenases are responsible for meta cleavage. nih.govresearchgate.net The choice of pathway is species-dependent. ijrrjournal.com In anaerobic pathways, ring cleavage occurs after the molecule has undergone significant modification, such as dehalogenation and carboxylation. nih.gov The extradiol cleavage pathway is an alternative route for chlorocatechols, which can avoid the formation of inhibitory metabolites. researchgate.net

Identification of Key Metabolites and Degradation Intermediates

During the anaerobic degradation of 2,4-dichlorophenol (2,4-DCP), for example, a sequential dechlorination process has been observed, leading to the formation of 4-chlorophenol (B41353) (4-CP) and subsequently phenol. nih.gov The phenol can then be further metabolized to benzoate, acetate, and ultimately methane and carbon dioxide. nih.gov

In aerobic degradation, the initial hydroxylation of compounds like 4-chlorophenol leads to the formation of 4-chlorocatechol. oregonstate.edu Subsequent ortho-cleavage of this intermediate produces 3-chloro-cis,cis-muconate, which is further processed into central metabolites. oregonstate.edu Fungal degradation of 2,4-DCP has also been shown to produce dechlorinated cleavage products, indicating assimilation of the xenobiotic. nih.gov

Parent Compound (Example)Degradation ConditionKey Intermediates/Metabolites
2,4-DichlorophenolAnaerobic4-Chlorophenol, Phenol, Benzoate, Acetate
4-ChlorophenolAerobic4-Chlorocatechol, 3-chloro-cis,cis-muconate
Pentachlorophenol (B1679276)AnaerobicTetrachlorophenols, Trichlorophenols, Dichlorophenols
2,4,6-TrichlorophenolAnaerobic-AerobicPhenolic compounds (less chlorinated)

Advanced Oxidation Processes (AOPs) for Environmental Detoxification

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). escouk.comspartanwatertreatment.com AOPs can effectively mineralize refractory organic compounds like 3-Bromo-5-chloro-2-fluorophenol into simpler, harmless substances such as carbon dioxide, water, and inorganic halides. escouk.com

Mechanistic Studies of Hydroxyl Radical-Initiated Degradation Pathways

The hydroxyl radical is an extremely powerful oxidizing agent, second only to fluorine, capable of reacting with a vast array of organic compounds at very high rates. hydrogenlink.com The degradation of halogenated phenols by •OH radicals is initiated primarily through two mechanisms:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming hydroxycyclohexadienyl radical adducts. This is often the dominant pathway for phenolic compounds.

Hydrogen Abstraction: The radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical and a water molecule.

Studies on compounds like 2,4,5-trichlorophenol have shown that •OH addition occurs at different positions on the ring, forming distinct adducts that can be detected through their unique absorption spectra. acs.org These radical adducts are transient and undergo further reactions, such as water elimination or reaction with oxygen, which ultimately leads to the cleavage of the aromatic ring and the degradation of the pollutant. acs.org The high reactivity and non-selective nature of hydroxyl radicals ensure that they can effectively break down even persistent halogenated aromatics. hydrogenlink.comwikipedia.org

Chemo-Enzymatic Approaches for Detection and Detoxification

Chemo-enzymatic methods represent an innovative strategy that combines the specificity of enzymatic reactions with the versatility of chemical processes for both detecting and detoxifying hazardous pollutants like halogenated phenols. These hybrid systems can offer enhanced efficiency and novel functionalities compared to using either approach alone. neliti.commdpi.com

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of a wide range of phenolic compounds. creative-enzymes.com This catalytic action can be harnessed for remediation. For instance, horseradish peroxidase, activated by UV-induced photocatalysis on a titanium dioxide surface, has been successfully used to transform and detoxify pentachlorophenol and pentabromophenol (B1679275). nih.gov The enzymatic reaction converts the phenols into radicals, which then polymerize into larger, insoluble aggregates that can be easily removed from water. creative-enzymes.com

Furthermore, laccase-based biosensors have been developed for the rapid and sensitive detection of phenolic compounds. scinito.airesearchgate.net These sensors utilize the enzyme's ability to oxidize phenols, generating a measurable signal (e.g., electrochemical or optical) that correlates with the concentration of the pollutant. mdpi.comencyclopedia.pub This allows for on-site and real-time monitoring of contamination levels. The enzymatic process can also be the first step in a cascade reaction; for example, the product of the initial enzymatic detoxification of a halogenated phenol can be chemically converted into a bioluminescent compound like luciferin, providing a highly sensitive method for detection at trace levels.

Environmental Monitoring and Analytical Challenges for Trace Halogenated Phenols

The detection and quantification of trace levels of halogenated phenols, such as this compound, in environmental matrices present significant analytical challenges. These compounds can be present in complex mixtures and at very low concentrations, requiring highly sensitive and selective analytical methods. nih.govresearchgate.net

Conventional analytical methods for the identification and quantification of chlorophenols involve their extraction and separation from other potential interfering substances in biological and environmental samples. nih.gov This is typically followed by instrumental analysis using techniques like gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.gov While these methods can achieve low detection limits, they are often labor-intensive and require expensive, specialized equipment. nih.gov

The complexity of environmental samples, such as wastewater or soil, often necessitates extensive sample preparation to remove interfering substances before analysis. mdpi.com This can include techniques like solid-phase extraction (SPE), which helps to concentrate the analytes and remove matrix components that could interfere with the analysis. mdpi.com

One of the primary challenges in the analysis of trace halogenated phenols is achieving the required sensitivity to detect environmentally relevant concentrations. researchgate.net The development of methods with low detection limits is crucial for assessing the extent of contamination and for monitoring the effectiveness of remediation efforts. nih.gov

Another challenge is the potential for the formation of transformation products during environmental degradation or water treatment processes. nih.gov These transformation products may themselves be toxic and need to be identified and quantified. The structural similarity of different halogenated phenols and their degradation byproducts can also complicate their separation and individual quantification.

The table below summarizes some of the analytical techniques used for the determination of halogenated phenols in environmental samples.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information for identification.Requires derivatization for non-volatile phenols, can be complex and expensive.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and mobile phase under high pressure.Suitable for a wide range of polar and non-polar compounds, does not require derivatization.May have lower resolution than GC for some compounds, sensitivity can be detector-dependent.
Solid-Phase Extraction (SPE) A sample preparation technique where compounds are extracted from a liquid sample by adsorption onto a solid sorbent.Concentrates analytes, removes interfering substances, improves sensitivity.Can be time-consuming, requires careful method development for different matrices.
Enzyme-Linked Immunosorbent Assay (ELISA) An immunological assay that uses antibodies to detect and quantify specific substances.High throughput, relatively low cost, can be used for rapid screening.May have cross-reactivity with similar compounds, may not be as accurate as chromatographic methods.

Detailed Research Findings

Recent research has focused on developing more efficient and sensitive methods for the analysis of halogenated phenols. This includes the use of advanced materials for solid-phase extraction to improve the recovery of these compounds from complex matrices. Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), are enabling more confident identification of unknown transformation products.

Studies have also explored the use of biosensors and other rapid screening methods for the on-site monitoring of halogenated phenols. nih.gov These methods have the potential to provide real-time data on the extent of contamination, which can be valuable for guiding remediation efforts.

Future Directions and Uncharted Research Avenues for 3 Bromo 5 Chloro 2 Fluorophenol

Exploration of Novel Catalytic Systems for Sustainable Synthesis and Transformation

The synthesis and transformation of polyhalogenated aromatic compounds like 3-Bromo-5-chloro-2-fluorophenol are often energy-intensive and can generate hazardous byproducts. Future research should prioritize the development of sustainable and efficient catalytic systems.

Green Catalysis: A significant area for exploration is the application of "green" halogenation and dehalogenation processes. rsc.orgtaylorfrancis.com This includes oxidative halogenation using clean oxidants like hydrogen peroxide, which produces water as the only byproduct. rsc.org Furthermore, developing catalytic systems for selective dehalogenation is crucial for transforming this compound into potentially valuable, less halogenated derivatives. For instance, rhodium nanoparticle-based catalysts have shown efficacy in the hydrogenolysis of C-Cl bonds and the hydrogenation of aromatic compounds under mild conditions, offering a potential route for controlled transformation. acs.orgacs.orgresearchgate.net Similarly, nickel-catalyzed processes that utilize nitrous oxide as an oxygen source represent a novel approach for converting aryl halides to phenols. nih.govresearchgate.net

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Research into biocatalytic pathways could uncover enzymes capable of specific transformations of this compound. For example, hydroxylases could be used to introduce additional hydroxyl groups, as demonstrated by the transformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. nih.govresearchgate.net Peroxidases are another class of enzymes that can transform halogenated phenols through a free-radical mechanism, often leading to less toxic, polymerized products. researchgate.net Exploring the enzymatic landscape for catalysts that can selectively act on the C-Br, C-Cl, or C-F bonds would be a significant breakthrough.

A comparative overview of potential catalytic systems is presented in Table 1.

Catalyst TypePotential Application for this compoundAdvantagesKey Research Question
Metal Nanoparticles (e.g., Rh, Pd) Selective dehalogenation or hydrogenation.High activity, mild reaction conditions.Can selectivity be achieved for C-Br vs. C-Cl bond cleavage?
Transition Metal Complexes (e.g., Ni, Cu) Synthesis from precursors; C-O bond formation. nih.govmdpi.comHigh selectivity, functional group tolerance.Can novel ligands be designed for efficient catalysis with N2O?
Biocatalysts (e.g., Hydroxylases, Peroxidases) Hydroxylation, polymerization, detoxification. nih.govresearchgate.netHigh selectivity, environmentally benign, mild conditions.Are there undiscovered enzymes that can metabolize this specific tri-halogenated phenol (B47542)?
Photocatalysis Light-driven C-H functionalization and radical transformations. acs.orgUses light as a sustainable energy source.Can photocatalysis enable novel C-C bond formations on the phenol ring?

Table 1: Potential Catalytic Systems for Future Research

Deeper Mechanistic Understanding of Complex Biological Pathways and Targeted Drug Design

The biological activity of halogenated phenols is a critical area of research with implications for both toxicology and pharmacology. The unique substitution pattern of this compound suggests it may have interesting and unexplored interactions with biological systems.

Mechanism of Action: Studies on other chlorophenols have suggested that they can interfere with crucial biological processes like oxidative phosphorylation. nih.gov A fundamental research avenue would be to investigate if this compound exhibits similar activity and to elucidate the specific molecular targets. Understanding how the combination of bromine, chlorine, and fluorine substituents influences its interaction with cellular membranes, proteins, and nucleic acids is paramount.

Drug Design and Development: Phenolic scaffolds are prevalent in a vast number of pharmaceuticals, and halogenation is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties. nsf.govacs.org Future research could explore this compound as a building block for novel therapeutic agents. For instance, the phenolic hydroxyl group could be functionalized to create prodrugs that are activated by specific enzymes within pathogenic bacteria, a strategy that has been explored with other halogenated phenazines. nih.gov The presence of three distinct halogen atoms offers multiple points for modification and tuning of properties like lipophilicity, metabolic stability, and binding affinity to therapeutic targets. The potential applications could span from antibacterial to anticancer agents, given the broad activities of halogenated aromatic compounds. mdpi.com

Development of Predictive Models for Environmental Persistence and Biodegradation Potential

The widespread use of halogenated aromatic compounds raises concerns about their environmental fate. researchgate.net Predicting the persistence and biodegradation of this compound is essential for assessing its environmental risk profile.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the environmental properties of chemicals based on their molecular structure. ecetoc.orgnih.gov Developing QSAR models specifically for polyhalogenated phenols could allow for the prediction of key parameters such as water solubility, soil adsorption, and bioconcentration factor for this compound. researchgate.netacs.org Such models rely on calculating molecular descriptors that quantify various aspects of the molecule's structure, and studies on other halogenated phenols have shown good correlation between these descriptors and toxicity. researchgate.net

Biodegradation Pathway Prediction: The microbial degradation of halogenated aromatics is a key process for their removal from the environment. nih.gov While general pathways for chlorophenol degradation are known, the fate of a molecule with mixed halogen substituents is harder to predict. Computational frameworks, such as the Biochemical Network Integrated Computational Explorer (BNICE), can be used to generate potential biodegradation pathways for xenobiotics. nih.gov Applying such tools to this compound could generate testable hypotheses about its metabolic fate in various microbial systems and identify potential bottlenecks in its degradation, such as the recalcitrance of the C-F bond.

Modeling ApproachObjectiveKey Input Descriptors/DataPotential Output
QSAR Predict toxicity, bioconcentration, and partitioning.logP, pKa, Dipole Moment, HOMO/LUMO energies. researchgate.netPredicted toxicity values (e.g., EC50), environmental fate parameters.
Pathway Prediction (e.g., BNICE) Elucidate potential microbial degradation routes.Molecular structure, known enzymatic reaction rules. nih.govA network of potential metabolites and enzymatic steps.
Environmental Fate Models Simulate distribution in different environmental compartments.Henry's Law constant, vapor pressure, water solubility.Predicted concentrations in air, water, soil, and sediment.

Table 2: Predictive Modeling Approaches for Environmental Assessment

Integration of Multiscale Computational and Experimental Methodologies for Holistic Understanding

To gain a comprehensive understanding of this compound, from its fundamental molecular properties to its macroscopic behavior, an integrated approach combining computational modeling and experimental validation is essential.

Molecular and Quantum Mechanical Studies: At the most fundamental level, quantum chemical calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netdigitellinc.com These calculations can help rationalize the effects of the three different halogens on properties like the acidity of the phenolic proton and the susceptibility of each carbon-halogen bond to cleavage. This theoretical understanding is crucial for designing new catalysts and predicting reaction outcomes.

Multiscale Modeling: Bridging the gap from a single molecule to bulk material or its environmental behavior requires multiscale modeling. frontiersin.orgrsc.org For instance, molecular dynamics simulations could be used to study the interaction of this compound with biological membranes or the active sites of enzymes. At a larger scale, these parameters can feed into environmental fate models, such as air quality models that incorporate halogen chemistry, to predict its distribution and impact. copernicus.orgcopernicus.org

Computational-Experimental Synergy: The true power of this approach lies in the iterative feedback loop between theory and experiment. duq.edumdpi.com For example, computational models can predict the most promising catalysts for a specific transformation, which can then be synthesized and tested in the lab. The experimental results, in turn, provide data to refine and improve the computational models. Similarly, predicted biodegradation pathways can be tested experimentally using microbial cultures, and identified metabolites can help validate and expand the computational pathway network. This synergistic approach will be indispensable for efficiently navigating the vast research landscape and unlocking the scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Bromo-5-chloro-2-fluorophenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Halogenation of phenol derivatives via electrophilic aromatic substitution is a primary route. Sequential halogenation (e.g., bromination followed by chlorination/fluorination) requires careful control of temperature and stoichiometry to avoid over-substitution. For example, meta-substitution patterns (as in this compound) may necessitate directing groups or protective strategies for the hydroxyl group to ensure regioselectivity .
  • Optimization : Use kinetic studies (e.g., monitoring via HPLC or GC-MS) to identify intermediates and side products. Adjust catalysts (e.g., Lewis acids like FeCl₃ for bromination) and solvents (polar aprotic solvents for fluorination) to enhance selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly overlapping signals?

  • NMR : ¹H NMR signals for aromatic protons can overlap due to similar chemical environments. Use 2D NMR (e.g., COSY, HSQC) to assign coupling patterns. For ¹³C NMR, DEPT-135 helps distinguish CH groups from quaternary carbons. Fluorine-19 NMR is critical for confirming the F substituent’s position .
  • IR : The hydroxyl stretch (~3200–3600 cm⁻¹) and C-F/Br/Cl vibrations (500–800 cm⁻¹) provide functional group confirmation. Compare with computational IR spectra from density functional theory (DFT) to validate assignments .
  • MS : High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., Br/Cl patterns) and fragmentation pathways, aiding structural elucidation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Crystallization : Utilize solvent polarity gradients (e.g., hexane/ethyl acetate) to exploit differences in solubility. Recrystallization from ethanol or methanol often yields high-purity crystals .
  • Chromatography : Flash column chromatography with silica gel and non-polar eluents (e.g., hexane:DCM) separates halogenated byproducts. Monitor fractions via TLC with UV visualization .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies assess its potential antimicrobial activity?

  • Mechanistic Studies : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) assays. Compare with structurally related compounds to identify substituent effects on bioactivity .
  • Target Identification : Perform molecular docking with enzymes like cytochrome P450 or bacterial topoisomerases. Use X-ray crystallography (if co-crystals form) or NMR titration to study binding interactions .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in further functionalization?

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, meta-bromine may deactivate adjacent positions, directing subsequent substitutions to para or ortho sites relative to the hydroxyl group .
  • Transition State Analysis : Simulate reaction pathways (e.g., Suzuki coupling) using Gaussian or ORCA software. Compare activation energies for different substituent patterns to guide synthetic design .

Q. How can crystallographic data refine the molecular structure of this compound, and what challenges arise in its crystal packing analysis?

  • Refinement Tools : Use SHELXL for structure solution from X-ray diffraction data. Address disorder in halogen positions (common in polyhalogenated aromatics) via PART instructions and anisotropic displacement parameters .
  • Packing Analysis : Analyze intermolecular interactions (e.g., hydrogen bonding via OH···O/F contacts) using Mercury software. Compare with related structures (e.g., 3-Bromo-5-chlorophenol) to identify polymorphism risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.